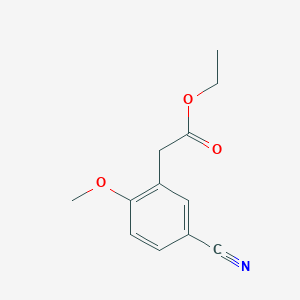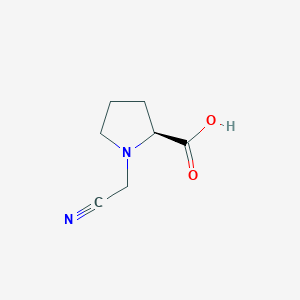
9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine
Übersicht
Beschreibung
9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine is a synthetic nucleoside analog where the purine base adenine is linked to a modified sugar moiety, 3'-fluoro-3'-deoxyxylofuranose
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine typically involves the chemical modification of naturally occurring nucleosides. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced at the 3' position of the sugar moiety. This reaction requires specific reagents such as fluorinating agents and controlled reaction conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing by-products. Advanced purification techniques, such as chromatography, are often employed to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles like sodium azide (NaN3).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of various functional groups at specific positions on the molecule.
Wissenschaftliche Forschungsanwendungen
9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound is used in molecular biology research to study nucleoside metabolism and nucleotide synthesis pathways.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer treatments, due to its ability to interfere with nucleic acid synthesis.
Industry: It is used in the development of diagnostic tools and as a component in various biochemical assays.
Wirkmechanismus
The mechanism by which 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine exerts its effects involves the inhibition of nucleotide synthesis pathways. The compound competes with natural nucleosides, disrupting the normal function of enzymes involved in nucleotide metabolism. This interference can lead to the inhibition of viral replication or cancer cell proliferation.
Molecular Targets and Pathways:
Nucleotide Synthetases: Enzymes involved in the synthesis of nucleotides.
Nucleoside Transporters: Proteins responsible for the uptake of nucleosides into cells.
Vergleich Mit ähnlichen Verbindungen
9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine is unique due to its fluorinated sugar moiety, which imparts distinct chemical and biological properties compared to other nucleoside analogs. Similar compounds include:
9-(3'-Deoxyxylofuranosyl)adenine: Lacks the fluorine atom, resulting in different reactivity and biological activity.
9-(3'-Fluoro-2'-deoxyxylofuranosyl)adenine: Similar structure but with a different position of the fluorine atom, leading to variations in its mechanism of action.
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3-fluoro-2-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-10(19)4(1-17)20-9(6(10)18)16-3-15-5-7(12)13-2-14-8(5)16/h2-4,6,9,17-19H,1H2,(H2,12,13,14)/t4-,6+,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQMFSDWWCLFTC-TWJUVVLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)(O)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@]([C@H](O3)CO)(O)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942706 | |
| Record name | 9-(3-C-Fluoropentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20535-16-4 | |
| Record name | 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020535164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(3-C-Fluoropentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 3-Cbz-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1499200.png)




![2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B1499211.png)




